molecular formula C9H6FNO2 B11911614 2-Amino-6-fluoro-4H-chromen-4-one

2-Amino-6-fluoro-4H-chromen-4-one

Cat. No.: B11911614
M. Wt: 179.15 g/mol
InChI Key: NDAZTMFGWFWKDD-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4H-chromen-4-one is a fluorinated derivative of the 4H-chromen-4-one (chromone) scaffold, a structure of high significance in medicinal chemistry due to its association with a wide range of biological activities. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of oncology. The core research value of this chromone derivative lies in the investigation of multidrug resistance (MDR) in cancer. The 4H-chromene system has been identified as a privileged structure for developing compounds that can preferentially kill MDR cancer cells, which often overexpress anti-apoptotic proteins like Bcl-2 or efflux pumps like p-glycoprotein . Structure-activity relationship (SAR) studies indicate that introducing a fluorine atom at the 6-position, as in this compound, is a strategic modification to explore the scope and potency of these anticancer leads . The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for creating more effective agents aimed at managing treatment-resistant malignancies. Beyond its primary application in cancer research, the chromone core is a versatile template in drug discovery. Chromone derivatives are extensively studied for their potential antimicrobial, antifungal, and anti-inflammatory properties, highlighting the utility of this scaffold in multiple therapeutic areas . Chemical Data: • CAS Number: 1934766-63-8 • Molecular Formula: C9H6FNO2 • Molecular Weight: 179.15 g/mol Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and disposal information.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-6-fluorochromen-4-one

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2

InChI Key

NDAZTMFGWFWKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Design

The palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes provides direct access to 4H-chromen-4-one scaffolds. For 2-amino-6-fluoro derivatives, the protocol employs a pre-fluorinated alkenyl bromide bearing an ortho-amide group. Key components include:

  • Catalyst : Pd(PPh₃)₄/Xphos (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane at 80°C

  • Yield : 60–72% for fluorinated analogs

The reaction proceeds via oxidative addition of the alkenyl bromide to Pd(0), followed by aldehyde coordination and intramolecular acylation to form the chromenone core. The 6-fluoro substituent is introduced via a fluorinated benzaldehyde precursor, while the 2-amino group originates from a bromoalkene-functionalized aniline derivative.

Optimization Challenges

  • Electronic Effects : The electron-withdrawing fluorine atom at C6 slows oxidative addition, necessitating higher Pd loading (10 mol%) for complete conversion.

  • Amination Strategy : Post-cyclization amination via Buchwald-Hartwig coupling is required if the amine group is absent in the starting material, reducing overall yield by 15–20%.

Hydrogenation-Oxidation of Dihydro Precursors

Stepwise Synthesis from 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

A patent-derived route involves hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Formula-5) to its dihydro counterpart, followed by esterification, reduction, and oxidation:

StepReagents/ConditionsIntermediateYield (%)
Hydrogenation10% Pd/C, H₂ (5.0–5.5 kg/cm²), 48–52°CDihydro-carboxylic acid85–90
EsterificationMeOH, H₂SO₄, refluxMethyl ester92–95
ReductionVitride (NaAlH₂(OCH₂CH₂OMe)₂), toluene(Chromen-2-yl)methanol78–82
OxidationOxalyl chloride, DMSO, CH₂Cl₂, –60°C6-Fluoro-carbaldehyde70–75
Final OxidationJones reagent (CrO₃/H₂SO₄)4H-chromen-4-one65–68

Amination is achieved via nucleophilic substitution of the carbaldehyde intermediate with ammonia, yielding the 2-amino derivative after deprotection.

Critical Analysis

  • Cost Efficiency : Vitride reduction outperforms traditional LiAlH₄ in selectivity (98% purity vs. 85–90%).

  • Scale-Up Limitations : Cryogenic conditions (–60°C) during oxidation pose engineering challenges for industrial production.

Copper-Catalyzed Multicomponent Cascade Cyclization

Three-Component Reaction with Benzo[d]isoxazoles

A copper-mediated strategy constructs the 2-amino-4H-chromen-4-one skeleton through a cascade involving fluorinated benzo[d]isoxazoles, azides, and terminal alkynes:

  • CuAAC Reaction : Forms a triazole intermediate.

  • Kemp Elimination : Releases N₂ and generates a reactive ketene.

  • Tandem Cyclization : Produces 4-amino-2H-chromen-2-imine, hydrolyzed to 2-amino-4H-chromen-4-one.

Conditions :

  • Catalyst : CuBr (10 mol%)

  • Solvent : DCE/DCM (1:1), 80°C

  • Yield : 55–65% for 6-fluoro derivatives

Substrate Scope Limitations

  • Electron-deficient alkynes (e.g., propiolic acid esters) fail to undergo cyclization due to poor coordination with Cu(I).

  • Bulky azides (e.g., trityl azide) hinder the Kemp elimination step, reducing yields to <30%.

K₂CO₃-Mediated Michael-Cyclization

Base-Promoted Tandem Reaction

This method utilizes Knoevenagel adducts derived from 2-fluorobenzaldehyde and active methylene compounds (e.g., oxindole, pyrazolone):

  • Knoevenagel Condensation : 2-Fluorobenzaldehyde reacts with malononitrile to form α,β-unsaturated nitrile.

  • Michael Addition-Cyclization : Malononitrile attacks the adduct, followed by intramolecular cyclization.

Optimized Conditions :

  • Base : K₂CO₃ (1.0 equiv)

  • Solvent : THF, 60°C, 10 min

  • Yield : 85–90%

Advantages Over Classical Methods

  • Time Efficiency : Completion in 10 min vs. 6–12 hr for acid-catalyzed routes.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., –NO₂, –CN) at C6.

Comparative Analysis of Methods

MethodCatalystYield (%)Temperature (°C)Key Advantage
Pd-Catalyzed AcylationPd(PPh₃)₄/Xphos60–7280Direct core formation
Hydrogenation-OxidationPd/C, Vitride65–68–60 to 52High purity
Cu-Catalyzed CascadeCuBr55–6580Atom economy (N₂ byproduct)
K₂CO₃-Mediated CyclizationK₂CO₃85–9060Rapid reaction time

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Chromanone derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

2-Amino-6-fluoro-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

6-Amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8)

  • Molecular Formula: C₁₀H₉NO₃S (unusual sulfur inclusion noted in , possibly a substituent error).
  • Substituents: 6-amino, 2-methyl.
  • Key Differences: The amino and methyl groups are swapped in position compared to the target compound.
  • Molecular Weight : 223.25 g/mol.

6-Fluoro-2-(3-fluorophenyl)chromen-4-one (CAS 213894-70-3)

  • Molecular Formula : C₁₅H₈F₂O₂.
  • Substituents : 6-fluoro, 2-(3-fluorophenyl).
  • Key Differences: A bulky 3-fluorophenyl group at C2 introduces steric hindrance and enhanced lipophilicity (XlogP = 4.2), contrasting with the target’s amino group. The dual fluorine atoms may improve metabolic stability.
  • Molecular Weight : 258.22 g/mol.

6-Chloro-2-(trichloromethyl)-4H-chromen-4-one (CAS 133406-29-8)

  • Molecular Formula : C₁₀H₄Cl₄O₂.
  • Substituents : 6-chloro, 2-trichloromethyl.
  • Key Differences : Chlorine substituents increase molecular weight (297.95 g/mol) and lipophilicity compared to fluorine. The trichloromethyl group at C2 is highly electronegative and may confer distinct reactivity.

(R)-6-Fluoro-chroman-4-ylamine

  • Core Structure: Saturated chroman (3,4-dihydro-2H-chromene) vs. unsaturated chromenone.
  • Substituents: 6-fluoro, 4-amino.
  • The amino group at C4 instead of C2 may influence binding interactions.

Data Table: Comparative Analysis of Chromenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Notes Reference
This compound C₉H₆FNO₂ ~195.15 (calculated) 2-NH₂, 6-F Hypothesized enhanced H-bonding N/A
6-Amino-2-methyl-4H-chromen-4-one C₁₀H₉NO₃S 223.25 6-NH₂, 2-CH₃ Sulfur-containing derivative
6-Fluoro-2-(3-fluorophenyl)chromen-4-one C₁₅H₈F₂O₂ 258.22 6-F, 2-(3-F-C₆H₄) High lipophilicity (XlogP=4.2)
6-Chloro-2-(trichloromethyl)-4H-chromen-4-one C₁₀H₄Cl₄O₂ 297.95 6-Cl, 2-CCl₃ High electronegativity
(R)-6-Fluoro-chroman-4-ylamine C₉H₁₀FNO 167.19 6-F, 4-NH₂ (saturated ring) Altered ring conjugation

Research Findings and Implications

  • Synthetic Routes: The synthesis of 2-amino-4H-chromenes via multicomponent reactions () suggests that the target compound could be synthesized using similar methodologies, with fluorination introduced at the 6-position via electrophilic substitution or directed ortho-metalation.
  • Structural Analysis Tools : Crystallographic refinement programs like SHELXL () and visualization tools like ORTEP-3 () are critical for determining the precise geometry and substituent effects of such compounds.

Conclusion this compound occupies a unique niche among chromenone derivatives due to its balanced electronic and steric profile. Comparative analysis with fluorinated, chlorinated, and amino-substituted analogs highlights the importance of substituent positioning and halogen choice in modulating physicochemical and biological properties.

Biological Activity

2-Amino-6-fluoro-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H6FNO2C_9H_6FNO_2, and it features a chromenone backbone with an amino group and a fluorine atom at specific positions. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be utilized in the formulation of new antimicrobial therapies, particularly against resistant strains .

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance, its effects on cancer cell lines have been evaluated using flow cytometry, revealing that the compound induces apoptosis in MCF-7 breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U87 glioblastoma45.2 ± 13.0Cell cycle arrest and apoptosis

The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .

3. Antioxidant Activity

The antioxidant properties of this compound have also been studied, indicating its capability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Anticancer Mechanism : It activates caspase-dependent pathways that promote apoptosis in cancer cells.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus, suggesting its potential use in treating skin infections .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations. The study reported a dose-dependent increase in apoptosis markers, supporting the hypothesis that this compound could serve as an effective chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-4H-chromen-4-one, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions using fluorinated precursors. A typical approach involves:

Core Formation : Condensation of 3-hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one scaffold .

Amination : Introduction of the amino group via nucleophilic substitution or reductive amination, ensuring regioselectivity at the 2-position.

Fluorination : Fluorine incorporation at the 6-position using fluorinating agents (e.g., Selectfluor) under controlled pH and temperature .

  • Purity Control : Monitor reactions via TLC/HPLC, and confirm purity using melting point analysis and 1H^{1}\text{H}/13C^{13}\text{C} NMR. Crystallization in ethanol/water mixtures enhances purity .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (e.g., R-factor < 0.05) provides precise bond lengths and angles. Data collection at 100 K minimizes thermal motion artifacts .
  • Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine placement (δ ≈ -110 to -120 ppm), while 1H^{1}\text{H} NMR identifies amino protons (δ ≈ 5-6 ppm as broad singlet) .
  • Mass Spectrometry : High-resolution ESI-TOF MS validates molecular weight (e.g., [M+H+^+] calculated for C10H7FNO2\text{C}_{10}\text{H}_7\text{FNO}_2: 192.0561) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to reference drugs like doxorubicin .
  • Mechanistic Probes : Fluorescence-based assays to evaluate interactions with DNA topoisomerases or kinase inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference SCXRD data (e.g., bond distances, torsion angles) with 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY NMR to resolve stereochemical ambiguities .
  • Density Functional Theory (DFT) : Compare experimental NMR/IR spectra with computational predictions (e.g., B3LYP/6-31G* basis set) to identify outliers .
  • Data Reproducibility : Replicate synthesis and characterization under standardized conditions to rule out batch-specific anomalies .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to boost antimicrobial potency .
  • Hybridization : Conjugate with thiazole or morpholine moieties to improve pharmacokinetic properties (e.g., logP optimization) .
  • Prodrug Design : Synthesize acetylated amino derivatives for enhanced bioavailability, followed by enzymatic hydrolysis studies .

Q. How are reaction mechanisms elucidated for fluorine incorporation in chromenone derivatives?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., electrophilic vs. nucleophilic fluorination) .
  • Intermediate Trapping : Employ low-temperature NMR (-80°C) to detect transient species like fluorinated enolates .
  • Computational Modeling : Transition state analysis (Gaussian 09) to map energy barriers for fluorine substitution pathways .

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